molecular formula C24H34N6O7 B14233248 L-Tryptophyl-L-isoleucylglycylglycyl-L-serine CAS No. 823233-54-1

L-Tryptophyl-L-isoleucylglycylglycyl-L-serine

Katalognummer: B14233248
CAS-Nummer: 823233-54-1
Molekulargewicht: 518.6 g/mol
InChI-Schlüssel: UIJOVFUSZRJHDQ-CZBBOPSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tryptophyl-L-isoleucylglycylglycyl-L-serine is a peptide compound composed of the amino acids L-tryptophan, L-isoleucine, glycine, and L-serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-isoleucylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like HBTU or DIC to form an active ester.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tryptophyl-L-isoleucylglycylglycyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

    Oxidation: Kynurenine and other oxidative derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Tryptophyl-L-isoleucylglycylglycyl-L-serine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Tryptophyl-L-isoleucylglycylglycyl-L-serine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This interaction can trigger various cellular responses, such as signal transduction, enzyme activation, or inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Tryptophyl-L-isoleucylglycylglycyl-L-alanine: Similar structure but with alanine instead of serine.

    L-Tryptophyl-L-isoleucylglycylglycyl-L-threonine: Similar structure but with threonine instead of serine.

Uniqueness

L-Tryptophyl-L-isoleucylglycylglycyl-L-serine is unique due to its specific sequence and the presence of serine, which can impart distinct biochemical properties, such as phosphorylation potential and specific binding interactions.

Eigenschaften

CAS-Nummer

823233-54-1

Molekularformel

C24H34N6O7

Molekulargewicht

518.6 g/mol

IUPAC-Name

(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C24H34N6O7/c1-3-13(2)21(23(35)28-10-19(32)27-11-20(33)29-18(12-31)24(36)37)30-22(34)16(25)8-14-9-26-17-7-5-4-6-15(14)17/h4-7,9,13,16,18,21,26,31H,3,8,10-12,25H2,1-2H3,(H,27,32)(H,28,35)(H,29,33)(H,30,34)(H,36,37)/t13-,16-,18-,21-/m0/s1

InChI-Schlüssel

UIJOVFUSZRJHDQ-CZBBOPSRSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Kanonische SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.